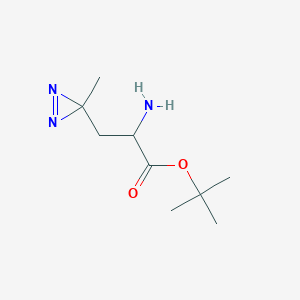

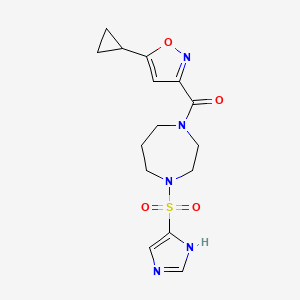

![molecular formula C14H11NO3S B2389825 N-([2,2'-bifuran]-5-ylmethyl)thiophene-2-carboxamide CAS No. 2034436-34-3](/img/structure/B2389825.png)

N-([2,2'-bifuran]-5-ylmethyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-([2,2’-bifuran]-5-ylmethyl)thiophene-2-carboxamide” is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamide derivatives are important heterocyclic compounds that show a variety of properties and applications . They have been used in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Synthesis Analysis

Thiophene-2-carboxamide derivatives can be synthesized from acyl chlorides and heterocyclic amine derivatives . The synthetic strategy includes the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3- (phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives and N -aryl-2-cyano-3-mercapto-3- (phenylamino)acrylamide derivatives with N - (4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives can be confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis . The crystal structure of the complexes of thiophene-2-carboxamide with transition metal ions has also been studied .Chemical Reactions Analysis

Thiophene-2-carboxamide derivatives can undergo Suzuki cross-coupling reactions . The reaction involves the coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carboxamide derivatives can be determined using various spectroscopic techniques. For instance, the IR, 1H NMR, and mass spectroscopic analyses were used to characterize the synthesized derivatives .科学的研究の応用

Antioxidant Properties

The synthesized derivatives of thiophene-2-carboxamide were evaluated for their antioxidant activity. Notably, the 3-amino thiophene-2-carboxamide derivative (7a) exhibited significant inhibition activity (62.0%) compared to ascorbic acid . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals.

Antibacterial Activity

The same derivatives were also tested for antibacterial activity against pathogenic bacteria. Specifically, compound 7b demonstrated the highest activity index against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) . This finding is particularly relevant in the context of increasing antibiotic resistance worldwide.

Molecular Docking Studies

The thiophene-2-carboxamide derivatives were subjected to molecular docking with various proteins. Compounds 3b and 3c showed the highest binding score with the 2AS1 protein . Molecular docking studies provide insights into the interactions between compounds and target proteins, aiding drug discovery efforts.

Potential Anticancer Activity

While not explicitly mentioned in the cited study, thiophene-2-carboxamide derivatives have been investigated for their potential anticancer properties . Further research is needed to explore this aspect comprehensively.

Medicinal Chemistry Applications

Thiophene-based analogs, including thiophene-2-carboxamide derivatives, are of interest to medicinal chemists. These compounds offer diverse biological effects and play a vital role in drug design and optimization . Researchers continue to explore their potential as novel therapeutic agents.

Density Functional Theory (DFT) Investigations

The study employed DFT calculations to analyze the molecular and electronic properties of the synthesized products. The close HOMO–LUMO energy gap observed in these derivatives suggests their suitability for further exploration in drug development .

作用機序

Target of Action

The primary target of N-([2,2’-bifuran]-5-ylmethyl)thiophene-2-carboxamide is the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, which is a part of cellular respiration in the mitochondria. The inhibition of this complex disrupts the normal function of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species .

Mode of Action

N-([2,2’-bifuran]-5-ylmethyl)thiophene-2-carboxamide interacts with its target by inhibiting the mitochondrial complex I . This inhibition disrupts the normal electron flow within the electron transport chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species .

将来の方向性

Thiophene-2-carboxamide derivatives, such as “N-([2,2’-bifuran]-5-ylmethyl)thiophene-2-carboxamide”, could be promising structures in the development of more potent pharmaceutical agents in the future . Their potential applications in industrial chemistry, material science, and medicinal chemistry make them an interesting area for future research .

特性

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c16-14(13-4-2-8-19-13)15-9-10-5-6-12(18-10)11-3-1-7-17-11/h1-8H,9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAJSBCFSOWLLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,2'-bifuran]-5-ylmethyl)thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2389742.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389746.png)

![N-[(2-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2389749.png)

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-6-carboxamide](/img/structure/B2389750.png)

![2,3-Dimethyl-6-azaspiro[4.5]decane](/img/structure/B2389755.png)

![3-[(2E)-2-{[(4-methylphenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B2389764.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2389765.png)